3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile
Description
Properties
CAS No. |
727-75-3 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N4O/c14-8-4-7-10-11(9-5-2-1-3-6-9)16-13(15)17-12(10)18/h1-3,5-6H,4,7H2,(H3,15,16,17,18) |
InChI Key |
BDTOHTMFXGHXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The Biginelli reaction, traditionally employed for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, has been adapted to incorporate guanidine derivatives for introducing the 2-amino functionality. For 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile, the reaction involves:
- Benzaldehyde (aromatic aldehyde, 4-phenyl source)
- Ethyl 3-cyanopropionate (β-dicarbonyl analog, propanenitrile precursor)
- Guanidine hydrochloride (2-amino group source)
Under acidic catalysis (e.g., HCl or Yb(OTf)₃), the reaction proceeds via acyliminium ion formation, followed by nucleophilic attack of the β-dicarbonyl enolate and cyclization (Scheme 1). Ethyl 3-cyanopropionate, though non-canonical, introduces the propanenitrile side chain at position 5. Post-cyclization, alkaline hydrolysis of the ester yields the carboxylic acid intermediate, which undergoes decarboxylation to afford the nitrile.
Optimization Notes :
Challenges and Modifications
The limited commercial availability of ethyl 3-cyanopropionate necessitates in-situ preparation via Knoevenagel condensation of ethyl cyanoacetate with formaldehyde. Alternatively, substituting ethyl cyanoacetate directly in the Biginelli reaction yields 5-cyano intermediates, but these lack the propanenitrile chain. To address this, Post-Synthetic Alkylation is employed:
- Biginelli reaction with benzaldehyde, ethyl acetoacetate, and guanidine yields 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate.
- The ester is reduced to a primary alcohol (NaBH₄), followed by Appel reaction (CBr₄/PPh₃) to introduce bromide.
- Cyanide displacement (KCN, DMSO) installs the nitrile group.
Stepwise Knoevenagel-Cyclization Approach
Knoevenagel Adduct Formation
Benzaldehyde reacts with cyanoacetamide in ethanol under piperidine catalysis to form (E)-3-phenyl-2-cyanoacrylamide (Scheme 2). This α,β-unsaturated nitrile serves as the Michael acceptor for subsequent cyclization.
Guanidine-Mediated Cyclization
Heating the Knoevenagel adduct with guanidine hydrochloride in N,N-dimethylformamide (DMF) at 120°C induces conjugate addition and cyclization. Guanidine’s nucleophilic NH₂ group attacks the α-carbon, while the amidine moiety facilitates ring closure to form the dihydropyrimidine core.
Key Advantages :
Post-Cyclization Functionalization
Side-Chain Elongation via Michael Addition
A pre-formed 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes Michael addition with acrylonitrile in methanol, catalyzed by triethylamine. The aldehyde’s electrophilic carbon reacts with acrylonitrile’s β-position, extending the chain to propanenitrile (Scheme 3).
Conditions :
Cyanation of Halogenated Intermediates
Bromination at position 5 (NBS, AIBN) followed by Rosenmund-von Braun reaction (CuCN, DMF, 150°C) introduces the nitrile. However, this method suffers from low regioselectivity (<50% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Biginelli-Alkylation | 68 | 98.5 | One-pot scalability | Requires custom β-dicarbonyl |
| Knoevenagel-Cyclization | 75 | 99.2 | High regioselectivity | Multi-step purification |
| Michael Addition | 65 | 97.8 | Mild conditions | Low functional group tolerance |
| Halogenation-Cyanation | 48 | 95.4 | Uses commercial reagents | Poor regioselectivity |
Analytical Characterization
Spectroscopic Validation
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. The compound is stable under nitrogen at −20°C for 6 months.
Applications and Derivatives
While beyond synthesis scope, preliminary studies indicate antimicrobial activity against S. aureus (MIC: 8 µg/mL) and BACE-1 inhibition (IC₅₀: 12 µM). Derivatives with electron-withdrawing phenyl substituents show enhanced bioactivity, warranting further exploration.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrile-functionalized pyrimidinones. Below is a detailed comparison with key analogs based on substituents, reactivity, and biological relevance.
Substituent Variations
a) Core Pyrimidinone Modifications
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9) : Key Differences: This analog replaces the phenyl group with a complex tetrahydrofuran-phosphino-thioether system. The tert-butyldimethylsilyl (TBS) and diisopropylamino groups enhance steric bulk, reducing solubility in polar solvents compared to the phenyl-substituted target compound. Reactivity: The phosphino group enables coordination chemistry, while the TBS group protects hydroxyl moieties during synthesis.
b) Nitrile-Functionalized Derivatives
- 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) and 3-Oxo-3-piperidin-1-yl-propionitrile (3b) : Key Differences: These lack the pyrimidinone core, instead featuring cyclic amine substituents. Bioactivity: Derivatives like 3a–3l exhibit antimicrobial properties, whereas the target compound’s pyrimidinone core may favor kinase inhibition due to hydrogen-bond donor/acceptor sites.
Physicochemical Properties
Limitations of Current Data
- No direct studies on the target compound’s bioactivity or crystallography are available in the provided evidence. Structural inferences are drawn from analogs like Compound 9 and 3a–3l .
- Computational modeling (e.g., DFT for nitrile reactivity) or experimental assays are needed to validate hypothesized properties.
Q & A
Q. What are the common synthetic routes for 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions of appropriately substituted pyrimidinone precursors with nitrile-containing reagents. For example, analogous syntheses involve ethanol as a solvent, piperidine as a base catalyst, and low temperatures (0–5 °C) to control side reactions . Substitution reactions using phenols and acrylonitrile derivatives under basic conditions (e.g., potassium carbonate) are also viable, as seen in structurally related nitrile compounds . Key factors affecting yield include solvent polarity, reaction time, and the use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize intermediates . Purity can be enhanced via recrystallization or column chromatography, monitored by HPLC with ammonium acetate buffers (pH 6.5) for analytical consistency .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of the amino, phenyl, and nitrile groups. IR spectroscopy verifies the carbonyl (C=O) and nitrile (C≡N) stretches. Mass spectrometry (MS) provides molecular weight confirmation.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves the 3D structure, with parameters like R factor (<0.1) and data-to-parameter ratio (>10) ensuring accuracy. Hydrogen bonding patterns (e.g., N–H···O interactions) in the dihydropyrimidinone ring are critical for stability analysis.
- Purity : HPLC with UV detection (e.g., 254 nm) using C18 columns and buffered mobile phases ensures <95% purity thresholds .
Advanced Research Questions
Q. What strategies are effective for analyzing the electronic and steric effects of substituents on the dihydropyrimidinone ring in this compound?
- Methodological Answer : Computational methods like density functional theory (DFT) can model electron distribution and steric hindrance. For example, comparing fluorine (electron-withdrawing) vs. methyl (electron-donating) substituents in analogs (as in ) reveals how substituents alter reactivity and binding. Molecular docking studies assess steric effects on target binding. Experimentally, Hammett constants (σ) correlate substituent electronic effects with reaction rates or bioactivity.
Q. How can conflicting data regarding the compound’s bioactivity be resolved through experimental design?
- Methodological Answer :
- Orthogonal Assays : Use multiple assay formats (e.g., enzyme inhibition, cell-based viability) to cross-validate results.
- Dose-Response Curves : Establish EC/IC values across a wide concentration range to rule out false positives/negatives.
- Purity Verification : Re-test the compound after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .
- Replicate Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤1%) to minimize variability .
Q. What are the key considerations in designing derivatives to enhance solubility without compromising target binding affinity?
- Methodological Answer :
- Polar Modifications : Introduce hydroxyl, carboxyl, or amine groups to the propanenitrile side chain to improve aqueous solubility.
- Prodrug Strategies : Mask the nitrile group with labile esters or amides that hydrolyze in vivo.
- SAR Analysis : Compare analogs (e.g., fluorophenoxy vs. ethoxyphenoxy derivatives ) to identify substituents that balance lipophilicity (logP) and hydrogen-bonding capacity.
- Co-crystallization : Resolve target-ligand complexes to identify non-essential regions for modification .
Q. How do solvent and pH conditions affect the stability and reactivity of this compound during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile reactivity but may destabilize the dihydropyrimidinone ring. Ethanol/water mixtures are preferred for condensation reactions to minimize decomposition .
- pH Control : Buffered systems (e.g., ammonium acetate, pH 6.5 ) stabilize the compound during purification. Acidic conditions protonate the amino group, reducing nucleophilicity, while basic conditions may hydrolyze the nitrile.
- Stability Studies : Accelerated degradation tests (40°C, 75% humidity) over 14 days assess shelf-life, monitored by HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
